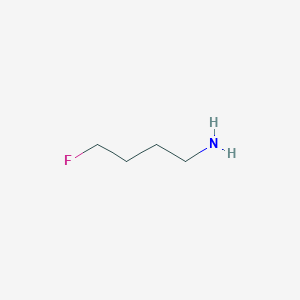

4-Fluorobutan-1-amine

Description

BenchChem offers high-quality 4-Fluorobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN/c5-3-1-2-4-6/h1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULGXMIWFKMPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCF)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Fluorobutan-1-amine (CAS 372-92-9)

This technical guide details the chemical properties, synthesis, and critical safety profile of 4-Fluorobutan-1-amine.

Executive Summary

4-Fluorobutan-1-amine (also known as 4-fluorobutylamine) is a specialized fluorinated building block used in medicinal chemistry to modulate the physicochemical properties of lead compounds. It serves as a bioisostere for the n-butyl group, where the terminal fluorine atom introduces electronic withdrawal and metabolic blockage without significantly altering steric bulk.

Critical Safety Alert: While useful in synthesis, this compound possesses a latent toxicity profile . Metabolic oxidation of 4-fluorobutan-1-amine can generate fluoroacetate , a potent inhibitor of the Krebs cycle. Researchers must handle this compound with protocols reserved for high-toxicity metabolic precursors.

Chemical Profile & Physical Properties[1][2][3][4]

The introduction of fluorine at the

| Property | Value / Description | Context |

| CAS Number | 372-92-9 | Identity verification |

| Formula | C | - |

| Molecular Weight | 91.13 g/mol | - |

| Appearance | Colorless liquid | Amine-like odor |

| Boiling Point | ~100–110 °C (Predicted) | Higher than butylamine (78°C) due to dipole; lower than 4-fluorobutanol (129°C) [1]. |

| Density | ~0.90 g/mL | Estimated based on fluorobutanol analogs. |

| pKa (Conjugate Acid) | ~10.0 – 10.5 (Est.) | Slightly more acidic than butylamine (10.78) due to F-inductive effect [2]. |

| LogP | ~0.3 | Lower lipophilicity than non-fluorinated butyl chain. |

| Solubility | Miscible in water, ethanol, DCM | High polarity due to amine and fluorine dipole. |

Synthesis & Manufacturing Methodologies

Two primary routes are recommended for the preparation of 4-fluorobutan-1-amine. Method A is preferred for laboratory-scale purity, while Method B is suitable for direct modification of amino-alcohol precursors.

Method A: The Gabriel Synthesis (High Purity)

This method avoids over-alkylation, a common issue in direct alkylation of amines.

-

Reagents: Potassium Phthalimide, 1-Bromo-4-fluorobutane, Hydrazine Hydrate (

), Ethanol. -

Step 1: Nucleophilic Substitution

-

Dissolve 1-bromo-4-fluorobutane (1.0 equiv) in DMF.

-

Add Potassium Phthalimide (1.1 equiv) and heat to 80°C for 4–6 hours.

-

Mechanism:[1][2][3][4] The phthalimide anion acts as a nucleophile, displacing the bromide to form

-(4-fluorobutyl)phthalimide. -

Workup: Pour into water, filter the precipitate, and recrystallize from ethanol.

-

-

Step 2: Hydrazinolysis

-

Step 3: Isolation

-

Cool the mixture and filter off the phthalhydrazide solid.[5]

-

Acidify the filtrate with HCl to form the amine hydrochloride salt (stable storage form).

-

Free base can be liberated with NaOH and extracted into DCM prior to use.

-

Method B: Deoxyfluorination of 4-Aminobutanol

This route utilizes Deoxo-Fluor® or DAST but requires amine protection to prevent side reactions.

-

Protection: React 4-aminobutanol with Boc-anhydride (

) to form -

Fluorination:

-

Dissolve

-Boc intermediate in anhydrous DCM at -78°C. -

Add DAST (Diethylaminosulfur trifluoride) dropwise. Allow to warm to RT.

-

Note: DAST converts the primary alcohol to a fluoride.

-

-

Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding 4-fluorobutan-1-amine trifluoroacetate.

Visualization: Synthesis Pathways

Figure 1: The Gabriel Synthesis pathway ensures primary amine specificity by using a phthalimide masking group.

Metabolic Toxicology & Safety Mechanisms[7][10]

Researchers must understand the "Lethal Synthesis" pathway associated with

The Mechanism of Toxicity[5][7][10][11]

-

Oxidative Deamination: 4-Fluorobutan-1-amine is a substrate for amine oxidases (MAO/SSAO), converting it to 4-fluorobutanal and subsequently 4-fluorobutanoic acid .

-

Beta-Oxidation Activation: The 4-fluorobutanoic acid is activated to its Coenzyme A ester.

-

Cleavage:

-oxidation cleaves the C2-C3 bond.-

Carbons 1 & 2 release as Acetyl-CoA.

-

Carbons 3 & 4 (containing the fluorine) release as Fluoroacetyl-CoA .

-

-

The Krebs Cycle Blockade: Fluoroacetyl-CoA condenses with oxaloacetate to form (-)-erythro-2-fluorocitrate . This metabolite binds irreversibly to aconitase , halting the Krebs cycle and causing potentially fatal citrate accumulation and energy collapse [3, 4].

Visualization: Metabolic Activation Pathway

Figure 2: The "Lethal Synthesis" pathway converting the amine precursor into the toxic aconitase inhibitor.

Safety Protocols

-

Engineering Controls: Handle strictly in a chemical fume hood.

-

PPE: Double nitrile gloves and chemical splash goggles.

-

Waste Disposal: Do not mix with general organic waste. Segregate as "Highly Toxic Fluorinated Waste" for incineration.

-

Emergency: In case of exposure, immediate medical attention is required. Ethanol loading (traditional antidote for fluoroacetate) may be considered by medical professionals to compete with the metabolic conversion, though efficacy varies [4].

Medicinal Chemistry Applications

Despite the toxicity risks of the parent amine, the 4-fluorobutyl moiety is valuable when incorporated into larger drug scaffolds where metabolic cleavage is sterically hindered or where the amine is part of a stable amide/sulfonamide linkage.

-

pKa Modulation: The fluorine atom lowers the basicity of the amine (approx. 0.5 - 0.8 log units vs. butylamine), which can improve membrane permeability by increasing the fraction of uncharged species at physiological pH.

-

Bioisosterism: It replaces the butyl group to block potential metabolic hydroxylation at the

-position (though it introduces the -

Dipole Introduction: The C-F bond introduces a dipole moment that can create specific electrostatic interactions with receptor binding pockets, distinct from the hydrophobic n-butyl group.

References

-

ChemicalBook. (2025).[6] 4-Fluoro-1-butanol Chemical Properties and Boiling Point Data.

-

PubChem. (2025). 4-Fluorobutan-1-amine Compound Summary (CID 17863079). National Library of Medicine.

-

Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology.

-

Proudfoot, A. T., et al. (2006). Sodium fluoroacetate poisoning. Toxicology Reviews.

-

Organic Syntheses. (1927). Gabriel Synthesis of Primary Amines: General Procedures. Coll. Vol. 1, p. 119.

Sources

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Consider the following sequence of reactions: Starting compound: a cycli.. [askfilo.com]

Metabolic Stability of the 4-Fluorobutyl Group in Drug Design

This guide serves as a technical deep-dive into the medicinal chemistry and metabolic characterization of the 4-fluorobutyl moiety. It is designed for drug discovery scientists optimizing lead compounds for metabolic stability.[1]

Technical Guide for Medicinal Chemists & DMPK Scientists

Executive Summary

The 4-fluorobutyl group represents a classic "metabolic blockade" strategy in medicinal chemistry. By substituting the terminal hydrogen of a butyl chain with fluorine, drug designers exploit the high bond dissociation energy (BDE) of the C–F bond to prevent Cytochrome P450 (CYP)-mediated

This guide details the mechanistic basis of this stability, provides a comparative analysis against non-fluorinated analogs, and outlines a rigorous experimental protocol for validating this stability in vitro.

The Metabolic Liability: -Oxidation of Alkyl Chains

To understand the utility of the 4-fluorobutyl group, one must first understand the metabolic flaw it corrects. Aliphatic side chains, such as the n-butyl group, are primary targets for CYP450 enzymes (particularly the CYP4A and CYP4F subfamilies).

Mechanism of Failure (n-Butyl Group)

Metabolism proceeds via a Hydrogen Atom Transfer (HAT) mechanism:

-

Radical Formation: The high-valent Iron-Oxo species of the CYP heme (

) abstracts a hydrogen atom from the terminal carbon ( -

Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical bound to the heme iron.

-

Product: Formation of a primary alcohol (

-hydroxybutyl), which is subsequently oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to a carboxylic acid.

This pathway dramatically increases polarity, facilitating rapid renal excretion and reducing the drug's effective half-life.

The Fluorine Solution: Mechanistic Basis of Stability

Replacing the terminal hydrogen with fluorine creates a metabolic "shield" through three synergistic physicochemical effects.

Bond Dissociation Energy (BDE)

The primary driver of stability is the strength of the Carbon-Fluorine bond.

-

C–H Bond Strength (primary alkyl): ~98–100 kcal/mol

-

C–F Bond Strength: ~105–110 kcal/mol

The CYP450 oxidant is energetic enough to abstract a hydrogen atom but typically lacks the thermodynamic potential to homolytically cleave the C–F bond. Consequently, the initial HAT step is kinetically blocked.

Electronic Deactivation (Inductive Effect)

Fluorine is the most electronegative element (

-

Effect: This destabilizes the formation of positively charged character or radical intermediates at adjacent positions, thereby reducing the rate of

oxidation as well. This is known as the "neighboring group effect" in metabolism.

Lipophilicity Modulation

While blocking metabolism, fluorine often maintains or slightly increases lipophilicity (

Case Study: Haloperidol & The Butyrophenone Scaffold

The antipsychotic Haloperidol provides the definitive historical proof-of-concept for this moiety.

-

Metabolic Fate: Extensive studies on Haloperidol metabolism reveal that the 4-fluorobutyl chain is remarkably stable .

-

Major Metabolic Routes:[4] N-dealkylation (cleaving the chain entirely) and reduction of the ketone.

-

Minor/Negligible Routes: Direct defluorination or oxidation of the terminal carbon of the fluorobutyl chain is rarely observed in vivo.

-

-

Contrast: Analogs with simple butyl chains in similar pharmacophores often show rapid conversion to butyric acid derivatives, rendering them inactive.

Visualization: Metabolic Pathway Comparison

The following diagram contrasts the metabolic fate of a standard Butyl side chain versus a 4-Fluorobutyl side chain under CYP450 exposure.

Caption: Comparative metabolic fate of n-butyl vs. 4-fluorobutyl chains. The C-F bond prevents the initial Hydrogen Atom Transfer (HAT), halting the oxidation cascade.

Experimental Protocol: Microsomal Stability Assessment

To validate the stability of a 4-fluorobutyl motif in a new drug candidate, the following "Self-Validating" protocol should be employed.

Objective

Quantify the intrinsic clearance (

Materials

-

Test Compound: 1 µM final concentration.

-

System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Control: Verapamil (high clearance) and Warfarin (low clearance).

Workflow Steps

-

Pre-Incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction (

). -

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop metabolism.

-

Analysis (LC-MS/MS):

-

Parent Depletion: Monitor loss of parent ion to calculate

. -

Metabolite Scouting (Q1/Q3 Scans):

-

Look for +16 Da (Hydroxylation at

or other sites). -

Look for +14 Da (Oxidation to ketone/acid - Unlikely for F-butyl).

-

Look for -20 Da (Loss of HF, indicating defluorination/elimination).

-

Look for -18 Da (Defluorination + Hydroxylation exchange).

-

-

Data Interpretation Table

| Observation (LC-MS) | Interpretation | Action Item |

| Stable Parent (>80% at 60m) | 4-Fluorobutyl is effectively blocking metabolism. | Proceed to in vivo PK. |

| +16 Da Peak Detected | Hydroxylation occurring.[5][6] Check fragmentation. | If on butyl chain ( |

| -20 Da Peak Detected | Defluorination (HF loss). | Critical Flag. Risk of fluoride toxicity.[7] Re-design required. |

| Rapid Parent Loss | Metabolic instability at distal site (not the chain). | Perform Metabolite ID (MetID) to find the new soft spot. |

Safety & Toxicity Considerations

While the 4-fluorobutyl group is generally safe, researchers must be aware of the "Dark Side of Fluorine."

-

Defluorination: Although the C-F bond is strong, oxidative defluorination can occur if an adjacent carbon is hydroxylated, leading to an unstable intermediate that eliminates HF.

-

Risk:[8] Release of free fluoride ions (

) can cause skeletal fluorosis if the drug is high-dose/chronic. -

Mitigation: The 4-fluorobutyl group (primary fluoride) is significantly more stable against this than secondary or tertiary fluorides.

-

-

Toxic Metabolites: Metabolic breakdown of even-numbered fluorinated fatty acid chains (via

-oxidation) can theoretically generate Fluoroacetic Acid (highly toxic, inhibits the Krebs cycle).-

Reality Check: For bulky drugs like Haloperidol, the side chain is rarely processed via

-oxidation because the bulky aromatic headgroup prevents entry into the fatty acid oxidation spiral. However, this is a critical check for smaller, linear molecules.

-

References

-

Metabolism of Haloperidol

-

Fluorine in Drug Design (General)

- Title: "The role of fluorine in drug discovery"

- Source: Journal of Medicinal Chemistry (via NIH)

-

URL:[Link]

-

Metabolic Stability of Fluorinated Molecules

- Title: "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective"

- Source: PMC / NIH

-

URL:[Link]

-

CYP450 Omega-Hydroxylases

- Title: "The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Rel

- Source: Frontiers in Pharmacology / NIH

-

URL:[Link]

-

Defluorination Mechanisms

- Title: "Defluorination of 4-fluorophenol by cytochrome P450(BM3)-F87G"

- Source: PubMed

-

URL:[Link]

Sources

- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. Defluorination of 4-fluorophenol by cytochrome P450(BM₃)-F87G: activation by long chain fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of three 18F-labeled butyrophenone neuroleptic drugs in the baboon using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluorobutan-1-amine structure and molecular weight

Technical Whitepaper: 4-Fluorobutan-1-amine – Structural Characterization, Synthesis, and Medicinal Utility

Executive Summary

4-Fluorobutan-1-amine (CAS: 372-92-9 for free base; 286371-70-8 for HCl salt) is a specialized fluorinated building block critical to modern medicinal chemistry.[1] As a bioisostere of butylamine, it offers a strategic advantage: the terminal fluorine atom modulates basicity (pKa) and blocks metabolic oxidation without significantly altering steric volume. This guide provides a comprehensive technical analysis of its structure, validated synthesis protocols, and application in drug development.

Part 1: Structural & Physicochemical Profiling

The incorporation of fluorine at the

Molecular Identity & Properties

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 372-92-9 | 286371-70-8 |

| Formula | C | C |

| Molecular Weight | 91.13 g/mol | 127.59 g/mol |

| Appearance | Volatile, colorless liquid | White to off-white hygroscopic solid |

| pKa (Predicted) | ~10.2 – 10.4 | N/A (Salt dissociates) |

| LogP | ~0.35 | N/A |

| Boiling/Melting Pt. | ~80–85°C (est.) | 150–154°C (dec.) |

Technical Insight: The C–F bond length (1.35 Å) closely mimics the C–H bond (1.09 Å), allowing 4-fluorobutan-1-amine to act as a "stealth" replacement for butylamine in enzyme binding pockets while altering electronic properties.

Structural Logic Diagram

Figure 1: Structural causality illustrating the electronic influence of the terminal fluorine on the distal amine group.[1]

Part 2: Synthesis & Manufacturing (The Expertise Pillar)

While direct fluorination of butylamine is non-selective, and nucleophilic substitution on 1,4-dihalobutanes leads to polymerization, the Gabriel Synthesis remains the gold standard for producing high-purity 4-fluorobutan-1-amine.[1] This route prevents polyalkylation, a common pitfall in amine synthesis.

Validated Protocol: Gabriel Synthesis Route

Reagents: Potassium Phthalimide, 1-Bromo-4-fluorobutane, Hydrazine Hydrate, Ethanol.[1]

Step-by-Step Methodology:

-

Nucleophilic Substitution (

):-

Dissolve Potassium Phthalimide (1.0 eq) in anhydrous DMF (Dimethylformamide).

-

Add 1-Bromo-4-fluorobutane (1.1 eq) dropwise at 0°C to prevent exotherms.[1]

-

Heat to 80°C for 4–6 hours. The phthalimide anion acts as a "masked" nitrogen nucleophile, displacing the bromide.

-

Checkpoint: Monitor TLC for disappearance of the starting bromide.

-

Workup: Pour into ice water. The intermediate N-(4-fluorobutyl)phthalimide precipitates as a white solid.[1] Filter and dry.

-

-

Deprotection (Ing-Manske Procedure):

-

Suspend the phthalimide intermediate in Ethanol.

-

Add Hydrazine Hydrate (1.2 eq) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

-

Acidification: Cool and add concentrated HCl to pH 1. This traps the volatile amine as the hydrochloride salt.

-

Purification: Filter off the phthalhydrazide byproduct. Concentrate the filtrate to obtain crude 4-fluorobutan-1-amine HCl. Recrystallize from EtOH/Et2O for >98% purity.

-

Synthesis Workflow Diagram

Figure 2: The Gabriel Synthesis pathway ensures mono-alkylation and high purity.[1]

Part 3: Analytical Profiling & Quality Control

Trustworthiness in data is established through rigorous characterization. The fluorine atom provides a unique handle for NMR spectroscopy.

NMR Signatures

-

F NMR (376 MHz, D

-

H NMR (400 MHz, D

-

4.50 (dt, 2H,

-

3.05 (t, 2H, –CH

- 1.7–1.9 (m, 4H, internal methylenes).

-

4.50 (dt, 2H,

Stability & Handling

-

Cyclization Risk: Unlike 4-bromobutylamine, which rapidly cyclizes to pyrrolidine, 4-fluorobutylamine is relatively stable due to the strength of the C–F bond (approx. 116 kcal/mol vs 68 kcal/mol for C–Br). However, under high thermal stress or strong basic conditions, trace cyclization may occur.

-

Storage: Store as the Hydrochloride salt at room temperature in a desiccator. The free base readily absorbs CO

from the air to form carbamates.

Part 4: Applications in Medicinal Chemistry

The strategic value of 4-fluorobutan-1-amine lies in its ability to fine-tune drug properties without changing the pharmacophore's shape.[1]

Metabolic Blocking

In alkyl chains, the

pKa Modulation

The fluorine atom lowers the pKa of the amine by approximately 0.3–0.5 log units compared to butylamine. This subtle shift can:

-

Improve membrane permeability (higher fraction of neutral species at physiological pH).

-

Reduce hERG channel binding (often associated with high basicity).

Application Logic Diagram

Figure 3: Decision framework for deploying 4-fluorobutan-1-amine in lead optimization.

References

-

PubChem. 4-Fluorobutan-1-amine Compound Summary. National Library of Medicine. Available at: [Link][1]

- Gabriel, S.Ueber die Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Ber. Dtsch. Chem. Ges. 1887, 20, 2224. (Foundational chemistry for the synthesis protocol).

-

Purser, S., et al. Fluorine in medicinal chemistry.[2] Chem. Soc. Rev., 2008, 37, 320-330. (Authoritative review on metabolic blocking and pKa effects).

Sources

A Technical Guide to Determining the Aqueous Solubility of 4-Fluorobutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's formulation, bioavailability, and overall therapeutic potential. This guide provides a comprehensive technical framework for determining the aqueous solubility of 4-Fluorobutan-1-amine hydrochloride, a representative primary amine salt. While specific solubility data for this compound is not readily published, this document outlines the fundamental principles and a robust, validated experimental protocol to empower researchers to perform this essential characterization. We delve into the theoretical underpinnings of pH-dependent solubility, provide a step-by-step guide to the industry-standard Shake-Flask method, and detail the necessary analytical procedures for accurate quantification. This whitepaper serves as a self-validating system, grounding its recommendations in authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD) and best practices in analytical chemistry.

Introduction: The Imperative of Solubility

4-Fluorobutan-1-amine hydrochloride is a primary amine salt. Like many small molecule drug candidates, its utility is intrinsically linked to its behavior in an aqueous environment. Low aqueous solubility can lead to a cascade of developmental challenges, including poor absorption, unreliable in vitro assay results, and difficulties in creating viable formulations.[1] Therefore, the precise determination of a compound's solubility is not merely a data point but a foundational pillar of its entire development profile.

This guide addresses the core principles and methodologies required to accurately measure the aqueous solubility of ionizable compounds like 4-Fluorobutan-1-amine hydrochloride. By following the principles and protocols herein, researchers can generate reliable, reproducible data essential for informed decision-making in the drug development pipeline.

Theoretical Framework: The Physicochemical Basis of Solubility

The solubility of an amine hydrochloride salt in water is not a static value; it is dynamically influenced by the solution's properties, most notably its pH.

Ionization, pH, and the Henderson-Hasselbalch Equation

As an amine salt, 4-Fluorobutan-1-amine hydrochloride exists in an equilibrium between its protonated (ionized) form and its neutral (free base) form. The ionized form, being a salt, is generally much more soluble in water than the neutral free base.[2] The position of this equilibrium is dictated by the solution's pH and the pKa of the compound's conjugate acid (the protonated amine).

This relationship is mathematically described by the Henderson-Hasselbalch equation.[3][4][5] For a weak base like 4-Fluorobutan-1-amine, the equation is:

pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )

Where:

-

[R-NH₂] is the concentration of the neutral free base.

-

[R-NH₃⁺] is the concentration of the protonated, ionized amine.

This equation is crucial for predicting how solubility will change across the physiological pH range of the gastrointestinal tract, which is a key factor in predicting oral absorption.[6][7]

Impact of Temperature

The dissolution process can be either endothermic (absorbing heat) or exothermic (releasing heat). For most solids dissolving in a liquid, the process is endothermic, meaning solubility tends to increase with temperature. It is standard practice to determine solubility at a controlled temperature, typically 20-25°C, to ensure comparability of results.[8][9]

Experimental Determination: The Shake-Flask Method (OECD 105)

The gold standard for determining thermodynamic solubility is the Shake-Flask method, as detailed in OECD Test Guideline 105.[8][10][11] This method is designed to measure the saturation mass concentration of a substance in water at a given temperature.[12]

Methodology Overview

The core principle involves agitating an excess amount of the solid compound in a specific solvent (e.g., purified water or a buffer of a specific pH) for a sufficient period to allow the system to reach equilibrium.[9][13] Once equilibrium is achieved, the undissolved solid is removed, and the concentration of the dissolved compound in the saturated supernatant is quantified using a validated analytical method.[14]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.

Sources

- 1. enamine.net [enamine.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. microbenotes.com [microbenotes.com]

- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. tegewa.de [tegewa.de]

- 13. bioassaysys.com [bioassaysys.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

Navigating the Ambiguities: A Technical Safety Brief on 4-Fluorobutan-1-amine and its Hydrochloride Salt

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the safety data and potential hazards associated with 4-Fluorobutan-1-amine and its hydrochloride salt. In the course of compiling this information, a notable lack of comprehensive and consistent safety data from authoritative sources has been identified. This document aims to present the available information, highlight the existing data gaps and inconsistencies, and provide a cautious, scientifically grounded approach to handling these compounds.

Chemical Identification and Physical Properties

4-Fluorobutan-1-amine is a fluorinated organic compound with the chemical formula C₄H₁₀FN.[1][2] It is the parent amine to its more commonly available hydrochloride salt, 4-Fluorobutan-1-amine hydrochloride.

A summary of the available physical and chemical properties is presented below:

| Property | 4-Fluorobutan-1-amine | 4-Fluorobutan-1-amine hydrochloride |

| CAS Number | 372-92-9[1][2] | 286371-70-8[3] |

| Molecular Formula | C₄H₁₀FN[1][2] | C₄H₁₀FN·HCl |

| Molecular Weight | 91.13 g/mol [1] | 127.59 g/mol [4] |

| Appearance | Data not available | Powder[5] |

Hazard Identification and GHS Classification: A Landscape of Uncertainty

A significant challenge in providing a definitive hazard profile for 4-Fluorobutan-1-amine and its hydrochloride salt is the conflicting and incomplete information available in public databases and supplier safety data sheets (SDS).

For 4-Fluorobutan-1-amine (CAS 372-92-9):

For 4-Fluorobutan-1-amine hydrochloride (CAS 286371-70-8):

The available information is contradictory. One supplier, Combi-Blocks, provides an SDS stating "No known hazard" and indicates no data for most toxicological endpoints.[3] This is highly unusual for an amine hydrochloride and should be treated with extreme caution, as it likely signifies a lack of data rather than an absence of hazards.

In contrast, another supplier, AK Scientific, Inc., indicates the following hazards:

Furthermore, an SDS for a structurally similar compound, 3-Buten-1-amine Hydrochloride, clearly lists "Skin irritation, Category 2" (H315) and "Eye irritation, Category 2" (H319) as hazards.[7] This suggests that irritation is a plausible hazard for amine hydrochlorides.

Given these inconsistencies, a conservative approach to hazard assessment is imperative. The following diagram illustrates a recommended logic for assessing the potential hazards in the absence of definitive data.

Caption: Logical workflow for hazard assessment in the absence of complete data.

Toxicological Profile: An Area Requiring Further Investigation

Detailed toxicological data for 4-Fluorobutan-1-amine and its hydrochloride salt are largely unavailable in the public domain. The Combi-Blocks SDS for the hydrochloride salt explicitly states "No data available" for acute toxicity, skin corrosion/irritation, eye damage/irritation, and other key toxicological endpoints.[3]

Based on the limited available information and the general properties of similar chemical classes (amines and halogenated hydrocarbons), the following potential toxicological effects should be considered until comprehensive data becomes available:

-

Acute Toxicity: As indicated by one supplier for the hydrochloride salt, the compound may be harmful if swallowed.[6] The toxicity of the free amine is unknown.

-

Skin and Eye Irritation: Amines are often irritating to the skin and eyes. The data for a similar amine hydrochloride suggests that skin and eye irritation are likely hazards.[7]

-

Respiratory Irritation: The precautionary statement to avoid breathing vapors or dust suggests a potential for respiratory tract irritation.[6]

-

Chronic Effects: There is no available data on the potential for carcinogenicity, mutagenicity, or reproductive toxicity.

Safe Handling and Personal Protective Equipment (PPE)

Given the uncertainty surrounding the hazards of 4-Fluorobutan-1-amine and its hydrochloride salt, a highly conservative approach to handling and the use of personal protective equipment is strongly recommended.

Engineering Controls

-

All handling of these compounds should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8]

Personal Protective Equipment (PPE)

The following PPE should be considered mandatory when handling these compounds:

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential eye irritation or damage. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, given the potential for skin irritation.[7] |

| Skin and Body Protection | A lab coat should be worn. For larger quantities or in case of potential for splashing, additional protective clothing may be necessary. | To prevent skin contact. |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of generating dust or aerosols, a respirator may be required. | To prevent inhalation of potentially irritating or harmful vapors or dust. |

The following diagram outlines a recommended workflow for safe handling:

Sources

- 1. 4-Fluorobutan-1-amine | C4H10FN | CID 17863079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. 4-Fluorobutan-1-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. nottingham.ac.uk [nottingham.ac.uk]

The Fluorine Effect on Amine Basicity in Aliphatic Chains: An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into aliphatic amine-containing molecules is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive analysis of the profound effects of fluorine substitution on the basicity of aliphatic amines, a critical parameter influencing a drug candidate's pharmacokinetic and pharmacodynamic profile. We will delve into the fundamental electronic principles, including inductive and field effects, and explore the more nuanced role of intramolecular hydrogen bonding. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to rationally modulate amine pKa through fluorination.

Introduction: The Significance of Amine Basicity and the Role of Fluorine

Aliphatic amines are prevalent functional groups in a vast number of pharmaceuticals. Their basicity, quantified by the pKa of the conjugate acid, is a pivotal physicochemical property that dictates the extent of ionization at physiological pH (typically around 7.4). This, in turn, governs a molecule's solubility, membrane permeability, protein binding, and potential for off-target effects such as hERG channel inhibition.[1] Fine-tuning the pKa of an amine is therefore a critical aspect of the lead optimization process in drug discovery.[2]

Fluorine, the most electronegative element, is often introduced as a "bioisostere" for hydrogen to modulate these properties.[3] Its small size allows for minimal steric perturbation, while its powerful electron-withdrawing nature can dramatically alter the electronic landscape of a molecule.[3] Understanding the predictable and distance-dependent effects of fluorine on amine basicity empowers medicinal chemists to design molecules with optimized properties for improved efficacy and safety.

The Electronic Underpinnings of the Fluorine Effect

The primary mechanism by which fluorine reduces the basicity of an aliphatic amine is through the withdrawal of electron density from the nitrogen atom. This decreases the availability of the nitrogen's lone pair of electrons for protonation, thereby stabilizing the neutral amine and increasing the acidity (lowering the pKa) of the corresponding ammonium cation.[4] This electron-withdrawing influence is primarily exerted through two mechanisms: the inductive effect and the field effect.

The Inductive Effect (-I): Through-Bond Electron Withdrawal

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[5] Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density towards itself through the sigma bonds of the aliphatic chain.[4] This effect diminishes with distance from the nitrogen atom.

The impact of the inductive effect is clearly demonstrated by comparing the pKa values of fluorinated ethylamines with ethylamine:

As the number of fluorine atoms on the β-carbon increases, the electron density at the nitrogen is progressively reduced, leading to a stepwise decrease in basicity.

The Field Effect: Through-Space Electrostatic Interaction

The field effect is an electrostatic effect that operates through space rather than through bonds. The C-F bond possesses a strong dipole moment, and this dipole can influence the lone pair on the nitrogen atom directly through space, independent of the connecting bonds. The magnitude and direction of the field effect are highly dependent on the conformation of the molecule. In cyclic systems like piperidines, the effect of a fluorine substituent can differ significantly depending on its axial or equatorial position.[11]

Intramolecular Hydrogen Bonding (F···H-N⁺): A Stabilizing Interaction

In the protonated form of a fluorinated amine, a weak intramolecular hydrogen bond can form between the fluorine atom and one of the acidic protons on the nitrogen (F···H-N⁺).[12] This interaction can stabilize the conjugate acid, which would, in isolation, lead to an increase in basicity. However, the powerful electron-withdrawing effects of fluorine typically dominate. The presence of such hydrogen bonds can be detected and characterized using NMR spectroscopy, specifically by observing through-space coupling between the fluorine and hydrogen nuclei (¹hJFH).[12] The magnitude of this coupling constant provides insight into the strength and geometry of the hydrogen bond.[12]

The interplay of these effects is summarized in the diagram below:

Caption: Interplay of electronic effects of fluorine on amine basicity.

Quantitative Analysis: The Impact of Fluorine Position and Number on pKa

The reduction in amine basicity upon fluorination is highly predictable and attenuated by distance. Fluorination at the β-position to the nitrogen atom has a more pronounced effect than at the γ- or δ-positions.

| Compound | Structure | pKa of Conjugate Acid | ΔpKa (vs. Parent Amine) |

| Parent Amines | |||

| Ethylamine | CH₃CH₂NH₂ | ~10.67[6] | - |

| Propylamine | CH₃CH₂CH₂NH₂ | ~10.69[6] | - |

| Butylamine | CH₃(CH₂)₃NH₂ | ~10.61[6] | - |

| β-Fluorinated Amines | |||

| 2-Fluoroethylamine | FCH₂CH₂NH₂ | ~9.0[7] | -1.67 |

| 2,2-Difluoroethylamine | F₂CHCH₂NH₂ | ~7.3[8] | -3.37 |

| 2,2,2-Trifluoroethylamine | F₃CCH₂NH₂ | ~5.7[9][10] | -4.97 |

| γ-Fluorinated Amines | |||

| 3-Fluoropropylamine | FCH₂CH₂CH₂NH₂ | ~9.8 (estimated) | ~-0.89 |

| 3,3,3-Trifluoropropylamine | F₃CCH₂CH₂NH₂ | ~8.7[13] | -1.99 |

| δ-Fluorinated Amines | |||

| 4-Fluorobutylamine | F(CH₂)₄NH₂ | ~10.2 (estimated) | ~-0.41 |

| 4,4,4-Trifluorobutylamine | F₃C(CH₂)₃NH₂ | ~9.7[3] | -0.91 |

| α-Fluorinated Amines | |||

| α-Trifluoromethyl Cyclohexylamine | c-C₆H₁₀(CF₃)NH₂ | ~6.0 | -4.6 (vs. Cyclohexylamine)[14] |

Note: Estimated pKa values are based on typical attenuation factors.

As illustrated in the table, the pKa-lowering effect of a trifluoromethyl group decreases as it moves further from the amine nitrogen. The effect is most dramatic at the α and β positions.

Experimental Determination of Amine pKa: A Practical Workflow

Accurate determination of pKa is crucial for understanding structure-activity relationships. Potentiometric titration is a widely used and reliable method.[15]

Principle of Potentiometric Titration

A solution of the amine is titrated with a standardized acid (e.g., HCl), and the pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added. The pKa corresponds to the pH at which half of the amine is protonated (the midpoint of the titration curve).

Step-by-Step Protocol for Potentiometric Titration

-

Instrument Calibration: Calibrate the pH meter using at least two, and preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Ensure the temperature of the buffers and the sample solution are the same.

-

Sample Preparation: Accurately weigh a known amount of the fluorinated amine and dissolve it in a suitable solvent, typically deionized water. If solubility is an issue, a co-solvent such as methanol or acetonitrile may be used, but it's important to note that this can affect the absolute pKa value.[16] The concentration should be in the range of 1-10 mM.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer to ensure homogeneity. Immerse the calibrated pH electrode and the tip of the burette containing the standardized titrant (e.g., 0.1 M HCl) into the solution.

-

Data Collection: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Workflow Diagram

Caption: Experimental workflow for pKa determination by potentiometric titration.

Advanced Considerations: Solvent Effects and Alternative Techniques

The pKa of an amine can be influenced by the solvent system used for the measurement due to differences in solvation of the neutral amine and its protonated form.[17] For volatile or sparingly soluble amines, or for high-throughput screening, alternative methods to potentiometric titration may be employed.

¹⁹F NMR Spectroscopy: This technique can be particularly advantageous for determining the pKa of fluorinated compounds.[16] The chemical shift of the fluorine atom is sensitive to the protonation state of the nearby amine. By monitoring the change in the ¹⁹F chemical shift as a function of pH, a titration curve can be generated and the pKa determined.[16] An advantage of this method is that it is less sensitive to impurities and can be used for mixtures.[18]

Conclusion and Future Perspectives

The effect of fluorine on the basicity of aliphatic amines is a well-established and powerful tool in medicinal chemistry. The strong, distance-dependent electron-withdrawing nature of fluorine allows for the rational and predictable modulation of amine pKa. A thorough understanding of the interplay between inductive effects, field effects, and intramolecular hydrogen bonding is essential for the successful design of drug candidates with optimized physicochemical properties. As synthetic methodologies for the selective introduction of fluorine continue to advance, the strategic use of fluorination to fine-tune amine basicity will undoubtedly remain a key strategy in the development of new and improved therapeutics.

References

-

Pylarify (piflufolastat F 18) injection, for intravenous use. U.S. Food and Drug Administration. [Link]

-

Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate. [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Tuning basicity. Cambridge MedChem Consulting. [Link]

-

Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

-

No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link]

-

Ethanamine, 2,2,2-trifluoro-. PubChem. [Link]

-

J-coupling. Wikipedia. [Link]

-

Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PMC. [Link]

-

Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... ResearchGate. [Link]

-

3,3,3-Trifluoropropylamine. PubChem. [Link]

-

(PDF) Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. ResearchGate. [Link]

-

2-Fluoroethylamine. PubChem. [Link]

-

alpha-Fluoro acid and alpha-fluoro amide analogs of acetyl-CoA as inhibitors of citrate synthase: effect of pKa matching on binding affinity and hydrogen bond length. PubMed. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

POTENTIOMETRIC STUDIES IN DIAZOTISATION, DETERMINATION OF AROMATIC AMINES. Zenodo. [Link]

-

Intermolecular Forces: Hydrogen Bonding. YouTube. [Link]

-

F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. eScholarship. [Link]

-

14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

2,2,2-Trifluoroethanol. Wikipedia. [Link]

-

Hydrogen Bonding. Purdue University. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Royal Society of Chemistry. [Link]

-

NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Semantic Scholar. [Link]

-

Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

-

13.16: Solvent Effects-Relative Conditions and pKa. Chemistry LibreTexts. [Link]

-

(A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... ResearchGate. [Link]

-

Mechanochemical Synthesis of Fluorinated Imines. MDPI. [Link]

-

Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PubMed. [Link]

-

Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. ACS Publications. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

-

Through-Space/Through-Bond Interactions on Electron. ACS Publications. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

-

NMR Coupling Constants in Organic Chemistry. YouTube. [Link]

-

A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... ResearchGate. [Link]

-

2,2-Difluoroethanamine. PubChem. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. sips.org.in [sips.org.in]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]

- 11. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 12. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. J-coupling - Wikipedia [en.wikipedia.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Synthesis of 4-Fluorobutan-1-amine Hydrochloride via DAST-Mediated Deoxyfluorination

Executive Summary

4-Fluorobutan-1-amine (CAS: 371-11-9, free base) is a critical intermediate in medicinal chemistry, often utilized to introduce a terminal fluorine atom into aliphatic chains. The fluorine atom acts as a bioisostere for hydrogen or a hydroxyl group, modulating lipophilicity (

This Application Note details a robust, three-step synthetic route starting from 4-aminobutanol . Unlike simple alcohols, 4-aminobutanol presents a "chemoselectivity paradox": the amine is more nucleophilic than the alcohol, yet the target transformation requires selective activation of the hydroxyl group. Direct fluorination without protection invariably leads to pyrrolidine formation (cyclization) or polymerization.

Key Deliverables:

-

Chemoselectivity: Use of

-Boc protection to prevent intramolecular cyclization. -

Fluorination: Protocol utilizing Diethylaminosulfur trifluoride (DAST) under controlled conditions.[1][2][3]

-

Isolation: Generation of the stable hydrochloride salt to prevent volatility and degradation.

Strategic Route Analysis

The synthesis is designed to circumvent the nucleophilic interference of the primary amine.

Synthetic Pathway Diagram

The following diagram outlines the logical flow from starting material to the final salt form.

Figure 1: Three-step synthetic pathway ensuring chemoselectivity.

Detailed Experimental Protocols

Step 1: -Boc Protection of 4-Aminobutanol

Objective: Mask the nucleophilic nitrogen to prevent reaction with DAST.

-

Reagents: 4-Aminobutanol (1.0 equiv), Di-tert-butyl dicarbonate (

, 1.1 equiv), Triethylamine ( -

Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl.

Protocol:

-

Charge a round-bottom flask with 4-aminobutanol (10.0 g, 112 mmol) and DCM (100 mL).

-

Cool the solution to 0°C using an ice bath.

-

Add

(18.8 mL, 134 mmol) dropwise. -

Add a solution of

(26.9 g, 123 mmol) in DCM (50 mL) dropwise over 30 minutes. Note: Gas evolution ( -

Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1M citric acid (2 x 50 mL), saturated

(50 mL), and brine. Dry organic layer over -

Purification: Concentrate in vacuo. The resulting oil (N-Boc-4-aminobutanol) is typically pure enough (>95%) for the next step.[4]

Step 2: DAST-Mediated Deoxyfluorination

Objective: Convert the primary alcohol to a primary fluoride. This is the critical step requiring strict moisture control.

-

Reagents: N-Boc-4-aminobutanol (1.0 equiv), DAST (1.2 equiv), Anhydrous DCM.

-

Safety Critical: DAST reacts violently with water to produce HF. Use plastic syringes or oven-dried glass syringes.

Mechanism of Action:

The hydroxyl group attacks the sulfur atom of DAST, eliminating diethylamine. The fluoride ion then displaces the activated oxygen species via an

Figure 2: Mechanistic pathway of DAST fluorination.

Protocol:

-

Flame-dry a two-neck round-bottom flask under

atmosphere. -

Dissolve N-Boc-4-aminobutanol (5.0 g, 26.4 mmol) in anhydrous DCM (50 mL).

-

Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: Low temperature prevents elimination side reactions.

-

Add DAST (Diethylaminosulfur trifluoride, 4.2 mL, 31.7 mmol) dropwise via syringe over 20 minutes.

-

Stir at -78°C for 1 hour, then allow the reaction to slowly warm to RT over 2 hours.

-

Quench: Cool back to 0°C. Carefully add saturated aqueous

(50 mL). Caution: Vigorous effervescence. -

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) is usually required to remove elimination byproducts (alkenes).

-

Target: N-Boc-4-fluorobutylamine (Colorless oil).

-

Step 3: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

-

Reagents: 4M HCl in Dioxane (excess).

Protocol:

-

Dissolve N-Boc-4-fluorobutylamine (obtained from Step 2) in dry 1,4-dioxane (5 mL per gram of substrate).

-

Add 4M HCl in Dioxane (5 equiv) at 0°C.

-

Stir at RT for 2–3 hours. A white precipitate should form.

-

Isolation: Dilute with diethyl ether (

) to maximize precipitation. Filter the solid under -

Drying: Dry under high vacuum.

-

Product:4-Fluorobutan-1-amine Hydrochloride .

-

Analytical Data & Validation

To ensure the protocol was successful, compare your results against these standard parameters.

| Parameter | Expected Result | Diagnostic Note |

| Appearance | White to off-white solid | If yellow/sticky, residual solvent or oxidation present. |

| Characteristic triplet of triplets (coupling to | ||

| The large coupling constant (47Hz) confirms | ||

| IR Spectroscopy | ~1000-1100 | Disappearance of broad O-H stretch (3400 |

Troubleshooting & Critical Control Points

The "Explosion" Risk (DAST)

DAST is thermally unstable.[5]

-

Never heat the reaction above 50°C.

-

Distillation: Do not attempt to distill the crude reaction mixture containing unreacted DAST; it can decompose explosively. Always quench first.

Yield Optimization

If the yield in Step 2 is low (<40%):

-

Water Content: Verify DCM is anhydrous (<50 ppm water). Water consumes DAST and generates HF, which degrades the Boc group prematurely.

-

Elimination: If 3-buten-1-amine (alkene) is observed, the reaction temperature rose too fast. Keep at -78°C longer.

Alternative Reagents

If DAST is unavailable or safety protocols prohibit its use, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is a thermally more stable alternative that can be used with the same protocol, though it is often less reactive at -78°C.

References

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 40(5), 574–578. Link

-

Bi, X., et al. (2020). "Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage." Organic Letters, 22(19), 7502–7507. (Demonstrates DAST mechanism and compatibility with N-Boc). Link

-

Organic Syntheses. (1977).[2] "DAST Fluorination of Alcohols: General Procedures." Organic Syntheses, Coll.[2][5] Vol. 6, p. 835. Link

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 9608, 4-Fluorobutylamine." (Validation of CAS and Structure). Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 4. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

reductive amination protocols using 4-fluorobutylamine

Application Note: Reductive Amination Strategies for 4-Fluorobutylamine in Medicinal Chemistry

Executive Summary & Strategic Importance

4-Fluorobutylamine (CAS: 372-92-9) is a critical building block in modern medicinal chemistry.[1] The incorporation of a terminal fluorine atom into an aliphatic chain serves as a bioisostere for a hydrogen or hydroxyl group, often improving metabolic stability by blocking cytochrome P450 oxidation sites while modulating lipophilicity (LogP) and pKa.[1]

However, the use of 4-fluorobutylamine presents specific challenges compared to non-fluorinated alkyl amines:

-

Volatility: The free base is a volatile liquid (estimated b.p. ~80–90 °C), making precise stoichiometry difficult.[1]

-

Basicity: The electron-withdrawing inductive effect of the fluorine atom at the

-position slightly suppresses the pKa (estimated ~10.0–10.4) compared to -

Nucleophilicity: While still a potent nucleophile, steric and electronic factors require tailored protocols to prevent over-alkylation.[1]

This guide provides two validated protocols: a Standard High-Throughput Method using Sodium Triacetoxyborohydride (STAB) and a High-Steric Method using Titanium(IV) Isopropoxide for difficult ketone substrates.[1]

Critical Material Properties

Before initiating synthesis, verify the physical form of your reagent.[1]

| Property | 4-Fluorobutylamine (Free Base) | 4-Fluorobutylamine Hydrochloride (Salt) |

| State | Clear, colorless liquid | White to off-white crystalline solid |

| Handling | Volatile; Dispense by volume | Stable; Dispense by weight (Preferred) |

| Stoichiometry | Use directly | Requires neutralization (e.g., DIPEA/TEA) |

| Storage | 2–8 °C, inert atmosphere | Room Temp, desiccated |

Expert Insight: We strongly recommend using the HCl salt for small-scale medicinal chemistry (mg to g scale) to ensure accurate stoichiometry. The protocols below assume the use of the HCl salt.

Mechanistic Workflow

The success of reductive amination relies on the equilibrium between the carbonyl and the hemiaminal/iminium species.

Figure 1: Mechanistic pathway for the reductive amination of 4-fluorobutylamine.[1]

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Aldehydes and reactive ketones (cyclic, unhindered). Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that reduces the iminium ion faster than the carbonyl, minimizing side reactions.[1]

Reagents:

-

Substrate: Aldehyde or Ketone (1.0 equiv)[1]

-

Amine: 4-Fluorobutylamine HCl (1.2 – 1.5 equiv)[1]

-

Base: DIPEA (Diisopropylethylamine) (1.2 – 1.5 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Optional, for ketones only[1]

Step-by-Step Procedure:

-

Preparation: In a dry vial equipped with a stir bar, suspend 4-fluorobutylamine HCl (1.2 equiv) in DCE (0.1 M concentration relative to substrate).

-

Free-Basing: Add DIPEA (1.2 equiv) and stir for 5–10 minutes at room temperature. The solution should become clear(er) as the free amine is liberated.

-

Imine Formation: Add the Carbonyl Substrate (1.0 equiv).[1]

-

Note: If reacting with a ketone, add Acetic Acid (1.0 equiv) at this stage to catalyze imine formation.[1]

-

Stir for 30–60 minutes at Room Temperature (RT).

-

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Caution: Mild gas evolution may occur.[1]

-

-

Reaction: Seal the vial and stir at RT.

-

Quench & Workup:

-

Purification: Flash chromatography (typically MeOH/DCM gradient).[1]

Method B: Titanium-Mediated Protocol

Best for: Sterically hindered ketones or electron-deficient anilines. Mechanism: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine, which is then reduced.[1]

Reagents:

-

Substrate: Hindered Ketone (1.0 equiv)[1]

-

Amine: 4-Fluorobutylamine HCl (1.5 – 2.0 equiv)[1]

-

Base: Triethylamine (TEA) (2.0 equiv)[1]

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)[1]

-

Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)[1]

-

Solvent: THF (Anhydrous) or Neat

Step-by-Step Procedure:

-

Complexation: In a dry flask under Nitrogen/Argon, combine the Ketone (1.0 equiv) and 4-fluorobutylamine HCl (1.5 equiv).

-

Lewis Acid Addition: Add TEA (2.0 equiv) followed carefully by Ti(OiPr)₄ (1.5 equiv).[1]

-

Observation: The mixture will likely turn viscous or change color (yellow/orange).[1]

-

-

Incubation: Stir the mixture neat or in minimal THF at RT for 6–12 hours.

-

Tip: For extremely hindered substrates, heat to 60 °C for 4 hours.[1]

-

-

Reduction: Dilute with absolute Ethanol (or MeOH) (approx. 2 mL per mmol). Cool to 0 °C.

-

Hydride Addition: Add NaBH₄ (2.0 equiv) portion-wise. Caution: Exothermic with gas evolution.[1]

-

Workup (Critical Step):

Decision Matrix & Troubleshooting

Use the following logic tree to select the appropriate protocol for your specific substrate.

Figure 2: Protocol Selection Decision Tree.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Conversion (Ketone) | Poor imine equilibrium | Switch to Method B (Ti-mediated) or add molecular sieves (4Å) to Method A. |

| Dialkylation (Tertiary Amine) | Amine is too nucleophilic | Ensure slow addition of STAB; Increase amine equivalents to >1.5; Dilute reaction (0.05 M). |

| No Reaction (HCl Salt) | Failure to free-base | Ensure DIPEA/TEA is added before the carbonyl; Check pH (should be ~5–6 for STAB). |

| Emulsion during Workup | Titanium salts (Method B)[1] | Use the Celite filtration method or wash with Rochelle's Salt (Potassium sodium tartrate) solution.[1] |

Safety & Handling

-

Fluorine Safety: While 4-fluorobutylamine is stable, avoid strongly acidic conditions at high temperatures (>150 °C) which could theoretically risk HF elimination, though unlikely under reductive amination conditions.[1]

-

Toxicity: Treat 4-fluorobutylamine as a corrosive and toxic alkylamine.[1] Use a fume hood.[1]

-

Waste: Dispose of halogenated solvent (DCE/DCM) waste separately from non-halogenated streams.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1] Journal of the Chemical Society, Perkin Transactions 1, 1995, 2029-2034.[1] Link

-

PubChem. "4-Fluorobutan-1-amine Compound Summary."[1][6][7] National Library of Medicine.[1] Accessed Oct 2023.[1] Link

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1] Link[1]

Sources

- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Fluorobutan-1-amine | C4H10FN | CID 17863079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluorobutan-1-amine | C4H10FN | CID 17863079 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Integration of 4-Fluorobutylamine in Kinase Inhibitor Design

This Application Note and Protocol Guide is written for medicinal chemists and drug discovery scientists. It focuses on the strategic use of 4-fluorobutylamine (CAS 374-51-6) as a specialized building block for optimizing kinase inhibitor potency, selectivity, and metabolic stability.

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the "tail" region of the molecule—often extending into the solvent-exposed area or hydrophobic back-pockets—plays a critical role in modulating physicochemical properties (ADME). 4-Fluorobutylamine serves as a high-value bioisostere for standard

The incorporation of a terminal fluorine atom at the

-

Metabolic Blockade: Prevents CYP450-mediated

-oxidation, a common clearance pathway for alkyl chains. -

Lipophilicity Modulation: Maintains hydrophobic interactions while slightly lowering

compared to a methyl group, improving solubility. -

Dipolar Interactions: The C–F bond can engage in orthogonal dipolar interactions with backbone carbonyls or solvent waters that pure hydrocarbons cannot.

This guide details the physicochemical rationale, synthetic protocols for incorporation, and structural considerations for using 4-fluorobutylamine in kinase drug discovery.

Physicochemical Profile & Rationale

Comparative Properties

The decision to switch from a standard butylamine to 4-fluorobutylamine should be driven by specific optimization goals.

| Property | 4-Fluorobutylamine | Impact on Inhibitor | |

| Structure | Terminal polar/hydrophobic balance | ||

| pKa (Conj. Acid) | ~10.77 | ~10.4 - 10.6 | Minimal effect on basicity; retains salt-bridge capability |

| C–X Bond Length | 1.09 Å (C-H) | 1.35 Å (C-F) | Bioisosteric replacement with slight volume increase |

| Metabolic Fate | Stable (C-F bond ~116 kcal/mol) | Key Advantage: Extends half-life ( | |

| Electronic Effect | None | Weak Inductive ( | Reduces electron density on alkyl chain slightly |

The "Fluorine Effect" in Kinase Pockets

In many kinase scaffolds (e.g., Quinazolines targeting EGFR, Aminopyrimidines targeting CDK), the amine side chain extends towards the solvent front.

-

Hydrophobic Effect: The fluoroalkyl chain displaces "high-energy" water molecules from hydrophobic patches near the ribose binding site.

-

Gauche Effect: The presence of fluorine can induce specific conformations (gauche preference) in the alkyl chain, potentially pre-organizing the ligand for binding and reducing the entropic penalty.

Synthetic Protocols

Handling and Storage

-

State: Colorless liquid (often supplied as HCl salt).

-

Stability: Hygroscopic as a salt. Store under desiccant at RT.

-

Safety: Fluorinated amines can be skin irritants. Use standard PPE.

Protocol A: SNAr Coupling to Heterocyclic Scaffolds

This is the primary method for attaching 4-fluorobutylamine to common kinase cores like 4-chloroquinazoline or 2,4-dichloropyrimidine.

Reagents:

-

Substrate: 4-Chloro-6,7-dimethoxyquinazoline (or similar scaffold).

-

Nucleophile: 4-Fluorobutylamine hydrochloride (1.2 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

-

Solvent: Isopropanol (iPrOH) or n-Butanol (for higher temps).

Step-by-Step Procedure:

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the chloro-heterocycle substrate in 5 mL of iPrOH.

-

Addition: Add 3.0 mmol (522 µL) of DIPEA. Stir for 5 minutes at room temperature.

-

Nucleophile: Add 1.2 mmol of 4-fluorobutylamine HCl.

-

Reaction: Heat the mixture to reflux (80–85 °C) for 2–4 hours.

-

Monitoring: Check reaction progress by LC-MS. The product peak should show a characteristic M+1 mass.

-

-

Workup:

-

Cool reaction to room temperature.

-

Precipitation: In many cases, the product precipitates upon cooling. Filter the solid and wash with cold diethyl ether.

-

Extraction (if soluble): Remove solvent in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.

-

-

Purification: If necessary, purify via flash chromatography (DCM:MeOH gradient, 0-10%).

Protocol B: Reductive Amination (Alternative)

Used when the kinase scaffold presents an aldehyde handle.

Reagents:

-

Scaffold-CHO (1.0 equiv).

-

4-Fluorobutylamine (free base) (1.1 equiv).

-

STAB (Sodium Triacetoxyborohydride) (1.5 equiv).

-

DCM/AcOH (catalytic).

Procedure:

-

Mix scaffold and amine in DCM with 1% AcOH. Stir for 30 mins to form imine.

-

Add STAB portion-wise. Stir at RT for 12 hours.

-

Quench with NaHCO3 and extract.

Visualization of Signaling & Synthesis[2]

Synthetic Workflow Diagram

The following diagram illustrates the critical decision points and reaction pathways for incorporating this building block.

Caption: Workflow for integrating 4-fluorobutylamine into kinase inhibitor scaffolds via SNAr or Reductive Amination.

Mechanistic Rationale: The "Metabolic Shield"

This diagram visualizes why the 4-fluoro substitution is superior to a standard butyl chain in the context of CYP450 metabolism.

Caption: Comparison of metabolic fate. The C-F bond prevents the rapid terminal oxidation seen with standard alkyl chains.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (SNAr) | Amine HCl salt not fully neutralized. | Ensure excess DIPEA (3-4 equiv) is used. Switch solvent to n-Butanol and increase temp to 110°C. |

| Side Product: Dimer | Bis-alkylation (rare with primary amines on hindered cores). | Use excess amine (1.2–1.5 equiv) to favor mono-substitution. |

| Poor Solubility | High lipophilicity of the scaffold. | Use a co-solvent like DMF or DMA during the reaction. |

| Retention Time Shift | Fluorine lipophilicity. | Expect the fluorinated analog to elute slightly earlier or similar to the methyl analog on Reverse Phase HPLC, but distinct from the hydroxyl metabolite. |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Banfield, S. C., et al. (2019). Synthetic Cannabinoid Receptor Agonists: Synthesis and Characterization of 4-Fluorobutyl Analogs. Frontiers in Chemistry. (Demonstrates synthesis and stability of the 4-fluorobutyl chain).

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

-

PubChem Compound Summary. (2024). 4-Fluorobutylamine.[1] National Library of Medicine.

Sources

general procedure for amide bond formation with fluorinated amines

Application Note & Protocol

Topic: General Procedure for Amide Bond Formation with Fluorinated Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity. However, the synthesis of amides from fluorinated amines presents a significant challenge due to the electron-withdrawing nature of fluorine, which drastically reduces the amine's nucleophilicity. Standard amide coupling protocols often fail or provide low yields. This application note provides a comprehensive guide to understanding and overcoming the challenges of amide bond formation with fluorinated amines. We will explore the underlying principles of reactivity, compare various coupling strategies, and provide detailed, field-proven protocols for successful synthesis.

The Challenge: Reduced Nucleophilicity of Fluorinated Amines

The primary obstacle in coupling fluorinated amines is their diminished reactivity compared to their non-fluorinated analogs. This phenomenon is rooted in fundamental electronic effects:

-

Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). When fluorine atoms are positioned on the alkyl chain of an amine (e.g., trifluoroethylamine), they pull electron density away from the nitrogen atom.

-

Decreased Basicity and Nucleophilicity: This reduction in electron density on the nitrogen atom makes the lone pair of electrons less available for donation to an electrophile, such as an activated carboxylic acid. Consequently, the amine becomes a much weaker base and a poorer nucleophile.[1] For instance, the pKa of ethylamine's conjugate acid is over 10, while that of β,β,β-trifluoroethylamine is a mere 5.7, illustrating a dramatic decrease in basicity.[1] This severely hampers kinetically controlled coupling reactions.[2][3]

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like HOBt, often prove insufficient for these "difficult couplings" as they do not activate the carboxylic acid group enough to react with the poorly nucleophilic amine.[2][4]

Strategic Approaches to Overcome Low Reactivity

To successfully form amide bonds with fluorinated amines, the synthetic strategy must focus on maximizing the electrophilicity of the carboxylic acid partner. This is achieved by using more potent activating agents.

Uronium/Guanidinium and Phosphonium Reagents

These reagents are generally the first choice for challenging couplings due to their ability to generate highly reactive activated esters.[][6]

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): HATU is arguably the most effective and widely used coupling reagent for difficult cases, including electron-deficient amines.[][7][8][9] It reacts with a carboxylic acid to form a highly reactive OAt-active ester.[10][11] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, and the pyridine nitrogen is thought to stabilize the transition state, accelerating the reaction.[10]

-

HBTU, TBTU, PyBOP: These are other common uronium and phosphonium reagents that are more effective than simple carbodiimides.[][8] While very useful, HATU is often preferred for the most challenging substrates due to its superior reactivity and ability to minimize side reactions like epimerization.[9]

Acyl Halide Intermediates

Converting the carboxylic acid to a highly reactive acyl chloride or acyl fluoride is another robust strategy.[3][]

-

Acyl Chlorides: Generated using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), acyl chlorides are highly electrophilic and react readily even with weak nucleophiles. However, the harsh conditions required for their formation and the generation of HCl as a byproduct can be incompatible with sensitive functional groups.[7]

-

Acyl Fluorides: Acyl fluorides represent a more nuanced approach. They are more stable than acyl chlorides to aqueous conditions but are highly reactive towards amines.[12] Reagents like DAST, Deoxo-Fluor, or newer uronium-based fluorinating agents like BTFFH can generate acyl fluorides in situ under milder conditions, proving highly effective for coupling sterically hindered and electron-deficient substrates where other methods fail.[3][4][13]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions. The following table summarizes the key characteristics of common reagent classes for coupling fluorinated amines.

| Reagent Class | Examples | Pros | Cons | Best For |